![molecular formula C14H14N2O3 B14450546 4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 77502-50-2](/img/structure/B14450546.png)
4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide is an organic compound with the molecular formula C14H14N2O3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a methoxybenzoyl group and a pyridine 1-oxide moiety. It has applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide typically involves the following steps:
Formation of Pyridine 1-oxide: Pyridine is oxidized using peracetic acid to form pyridine 1-oxide. The reaction is exothermic and requires careful temperature control.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a nucleophilic substitution reaction. This involves reacting pyridine 1-oxide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Final Compound: The final step involves the reaction of the intermediate with formaldehyde and ammonia to form 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the pyridine 1-oxide moiety back to pyridine.
Substitution: The methoxybenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include compounds with additional oxygen-containing functional groups.
Reduction: The primary product is pyridine.
Substitution: Products vary depending on the nucleophile used but generally include derivatives with different functional groups.
科学研究应用
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The pyridine 1-oxide moiety can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may affect multiple biological pathways.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenoxy)pyridine 1-oxide: Similar in structure but with a phenoxy group instead of a benzoylaminomethyl group.
4-(4-Methoxybenzoylaminomethyl)pyridine: Lacks the 1-oxide moiety, affecting its chemical reactivity and biological activity.
Uniqueness
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide is unique due to the presence of both the methoxybenzoyl and pyridine 1-oxide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
77502-50-2 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
4-methoxy-N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-4-2-12(3-5-13)14(17)15-10-11-6-8-16(18)9-7-11/h2-9H,10H2,1H3,(H,15,17) |
InChI 键 |
KWNHGCYUAZXFLZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=[N+](C=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


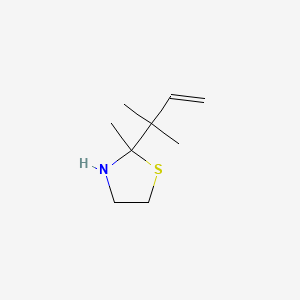
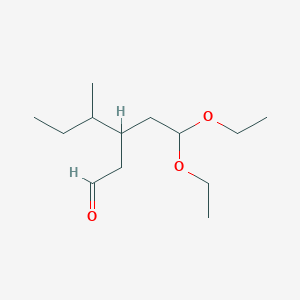
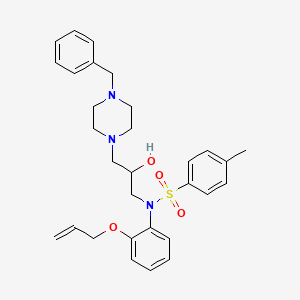

![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
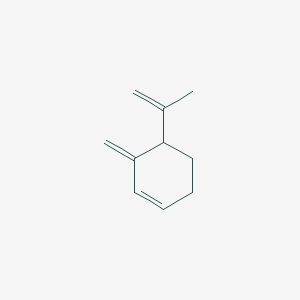
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
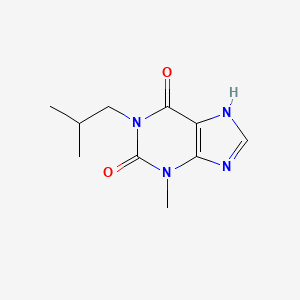
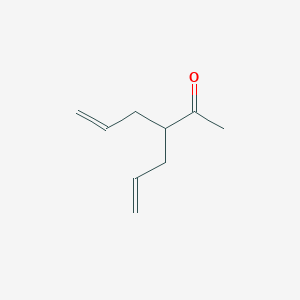
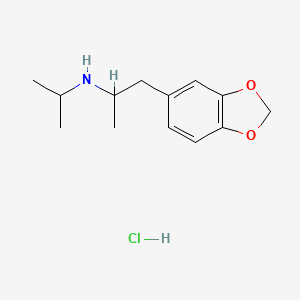
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
